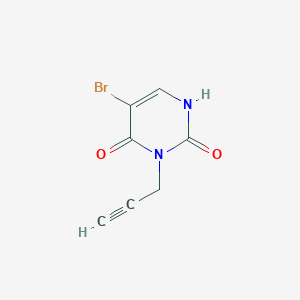
5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a prop-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine precursor followed by the introduction of the prop-2-yn-1-yl group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent alkylation step can be achieved using propargyl bromide under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrimidine derivative, while addition of hydrogen halides to the alkyne group would result in a halogenated alkene.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2,4-dioxopyrimidine: Lacks the prop-2-yn-1-yl group.
3-(Prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the prop-2-yn-1-yl group in 5-Bromo-3-(prop-2-yn-1-yl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to its analogs
Eigenschaften
CAS-Nummer |
7027-79-4 |
|---|---|
Molekularformel |
C7H5BrN2O2 |
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
5-bromo-3-prop-2-ynyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H5BrN2O2/c1-2-3-10-6(11)5(8)4-9-7(10)12/h1,4H,3H2,(H,9,12) |
InChI-Schlüssel |
DIOIQIGYPUHISA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1C(=O)C(=CNC1=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


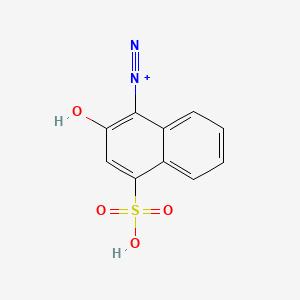
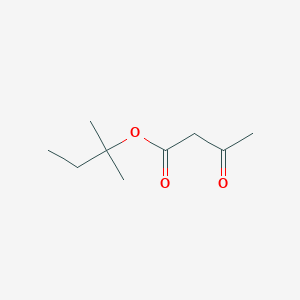

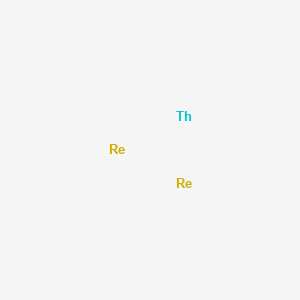
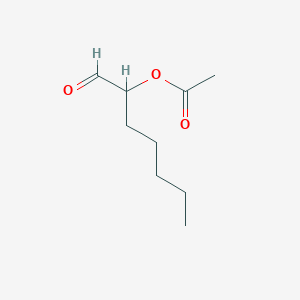

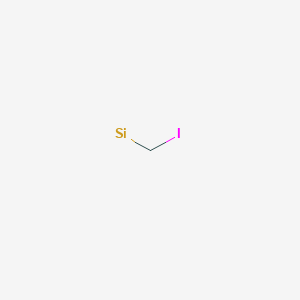

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
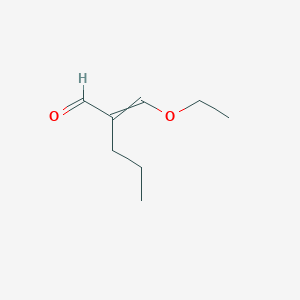

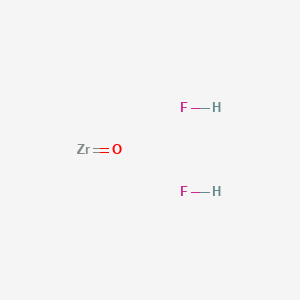

![2,2'-Methylenebis[4-(hydroxymethyl)-6-methylphenol]](/img/structure/B14712419.png)
